(2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate
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Overview
Description
(2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to an azetidine ring, which is further linked to a 4-methylbenzene-1-sulfonate group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving catalysts or radical initiators.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the sulfonate group can be replaced by other functional groups.
Oxidation and Reduction: The azetidine ring and the trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
(2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The trifluoromethyl group can influence the compound’s interaction with metabolic pathways, enhancing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds also contain a trifluoromethyl group and are used in similar applications, particularly in organic synthesis.
4-Trifluoromethylpyrimidin-2(1H)-ones: These fluorine-containing analogues are used in medicinal chemistry and have similar stability and lipophilicity properties.
Uniqueness
(2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate is unique due to its specific combination of an azetidine ring, a trifluoromethyl group, and a sulfonate group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H13F3NO3S- |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;(2R)-2-(trifluoromethyl)azetidine |
InChI |
InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/p-1/t;3-/m.1/s1 |
InChI Key |
CDFFBCXHVADOPM-ZYRQIYSTSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CN[C@H]1C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CNC1C(F)(F)F |
Origin of Product |
United States |
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